molecular formula C27H27NO6S B11169249 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11169249
M. Wt: 493.6 g/mol
InChI Key: XHGOLVBCJCMCNG-OSPHWJPCSA-N
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Description

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps, including the formation of the benzo[c]chromen core and subsequent functionalization. One common method involves the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets and pathways. The benzo[c]chromen core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a bioactive compound, differentiating it from other similar benzo[c]chromen derivatives.

Properties

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C27H27NO6S/c1-5-17(3)24(28-35(31,32)19-12-10-16(2)11-13-19)27(30)33-23-15-14-21-20-8-6-7-9-22(20)26(29)34-25(21)18(23)4/h6-15,17,24,28H,5H2,1-4H3/t17-,24+/m1/s1

InChI Key

XHGOLVBCJCMCNG-OSPHWJPCSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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